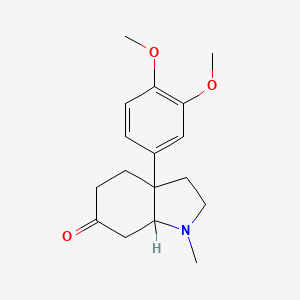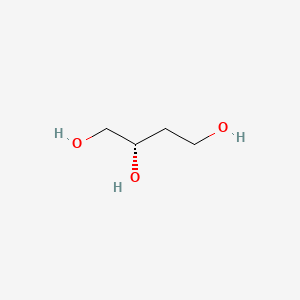
Ifoxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ifoxetine involves several steps. The key synthetic route includes the reaction of 2,3-dimethylphenol with epichlorohydrin to form 2,3-dimethylphenoxypropanol. This intermediate is then reacted with piperidine to form the final product, this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and solvents like ethanol or methanol . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ifoxetine undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of hydroxylated metabolites .
Scientific Research Applications
Ifoxetine has been primarily studied for its potential as an antidepressant. It has shown efficacy in clinical trials for the treatment of depressive illness by blocking the reuptake of serotonin in the brain . Additionally, this compound has been investigated for its effects on serotonin metabolism and its interactions with various neurotransmitter systems . Although it was never marketed, the research on this compound has contributed to the understanding of serotonin reuptake inhibitors and their role in treating depression .
Mechanism of Action
Ifoxetine exerts its effects by selectively inhibiting the reuptake of serotonin in the brain . This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The molecular targets of this compound include the serotonin transporter (SERT) protein, which is responsible for the reuptake of serotonin from the synaptic cleft . By inhibiting SERT, this compound prolongs the action of serotonin, leading to improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
Ifoxetine is similar to other selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, sertraline, and paroxetine . this compound is unique in that it was found to be very well tolerated with almost no physical side effects . Unlike fluoxetine, which is widely used and marketed under the brand name Prozac, this compound was never marketed despite its promising clinical trial results . Other similar compounds include citalopram and escitalopram, which also function as SSRIs but have different side effect profiles and pharmacokinetic properties .
Properties
CAS No. |
66208-11-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3R,4S)-4-(2,3-dimethylphenoxy)piperidin-3-ol |
InChI |
InChI=1S/C13H19NO2/c1-9-4-3-5-12(10(9)2)16-13-6-7-14-8-11(13)15/h3-5,11,13-15H,6-8H2,1-2H3/t11-,13+/m1/s1 |
InChI Key |
ZHFIAFNZGWCLHU-YPMHNXCESA-N |
SMILES |
CC1=C(C(=CC=C1)OC2CCNCC2O)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)O[C@H]2CCNC[C@H]2O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCNCC2O)C |
Key on ui other cas no. |
66208-11-5 |
Synonyms |
is(3-hydroxy-4-(2,3-dimethylphenoxy))piperidine sulfate CGP 15210G CGP-15210G ifoxetine ifoxetine, cis isomer, sulfate (2:1) salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)
